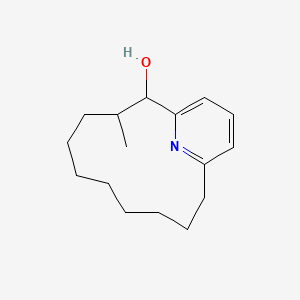
Hydroxymuscopyridine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Hydroxymuscopyridine B is not well-documented, likely due to its rarity and the complexity of its extraction from natural sources. The production process would involve large-scale extraction and purification techniques, possibly utilizing advanced chromatographic methods to isolate the compound from musk.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymuscopyridine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst. Substitution reactions could involve various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a model compound for studying the chemical properties and reactions of pyridine derivatives.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may have potential as a bioactive compound in drug development.
Industry: It could be used in the fragrance industry due to its origin from musk.
Mecanismo De Acción
The mechanism of action of Hydroxymuscopyridine B is not well-understood. it is likely to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action and the molecular targets involved.
Comparación Con Compuestos Similares
Hydroxymuscopyridine B can be compared with other similar compounds, such as Hydroxymuscopyridine A, which is also isolated from musk . Both compounds share a similar structural framework but differ in their specific functional groups. This uniqueness makes this compound an interesting subject for further research.
List of Similar Compounds
- Hydroxymuscopyridine A
- Other pyridine derivatives found in musk
Propiedades
Número CAS |
89368-40-1 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-2-ol |
InChI |
InChI=1S/C16H25NO/c1-13-9-6-4-2-3-5-7-10-14-11-8-12-15(17-14)16(13)18/h8,11-13,16,18H,2-7,9-10H2,1H3 |
Clave InChI |
XEKNCTZVXNUNGM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCCC2=NC(=CC=C2)C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
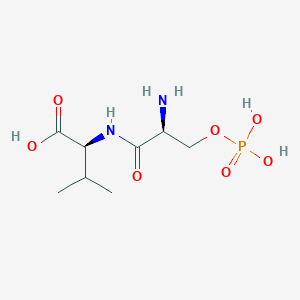
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
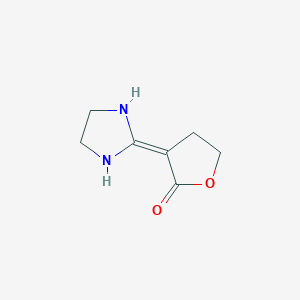
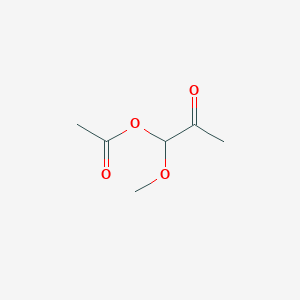

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)

![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
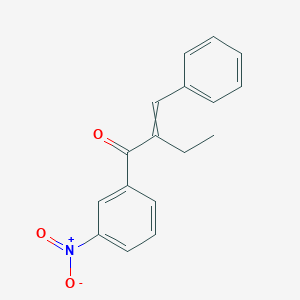
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
